molecular formula C16H23ClN2O4 B11164539 4-(acetylamino)-5-chloro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B11164539
M. Wt: 342.82 g/mol
InChI Key: UQOFZTZYDFQHDO-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide is an organic compound with the chemical formula C14H20ClNO4. This compound is known for its unique chemical structure, which includes a chloro group, an acetamido group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 4-acetamido-5-chloro-2-methoxybenzoic acid.

    Esterification: This intermediate is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Substitution Reaction: The methyl ester undergoes a substitution reaction with 3-(propan-2-yloxy)propylamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Esterification: Using large reactors for the esterification process to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the propan-2-yloxypropyl group.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another related compound with a methyl ester group instead of the benzamide group.

Uniqueness

5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C16H23ClN2O4/c1-10(2)23-7-5-6-18-16(21)12-8-13(17)14(19-11(3)20)9-15(12)22-4/h8-10H,5-7H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

UQOFZTZYDFQHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl

Origin of Product

United States

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